Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
Description
This compound is a copper(II) phthalocyanine derivative with a square planar coordination geometry (denoted by SP-4-1), where the copper center is bonded to four nitrogen atoms of the phthalocyanine macrocycle . The structure is further modified with tetrasulfonyl (-SO₃) and tetrachloridato (-Cl) groups at positions 2, 9, 16, and 23. These substituents influence its electronic properties, solubility, and reactivity. Phthalocyanines are renowned for their intense coloration and stability, making them vital in industrial pigments (e.g., Pigment Blue 15) .
Properties
CAS No. |
28802-09-7 |
|---|---|
Molecular Formula |
C32H12Cl4CuN8O8S4 |
Molecular Weight |
970.1 g/mol |
IUPAC Name |
copper;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonyl chloride |
InChI |
InChI=1S/C32H12Cl4N8O8S4.Cu/c33-53(45,46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(54(34,47)48)2-6-18(22)27(38-30)43-32-24-12-16(56(36,51)52)4-8-20(24)28(40-32)44-31-23-11-15(55(35,49)50)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
InChI Key |
YODSSZDYIJQXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)Cl)C8=C5C=CC(=C8)S(=O)(=O)Cl)C9=C4C=CC(=C9)S(=O)(=O)Cl.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
Based on literature and chemical databases, the following detailed method is used:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Phthalonitrile derivatives with sulfonyl substituents, acidic sulfonation agents (e.g., oleum or chlorosulfonic acid) | Sulfonation of phthalonitrile or phthalocyanine to introduce sulfonyl groups at specific positions |
| 2 | Copper(II) chloride or acetate, high boiling solvents (e.g., dimethylformamide, nitrobenzene), reflux | Cyclotetramerization of sulfonyl-substituted phthalonitriles with copper salt to form copper phthalocyanine complex |
| 3 | Controlled addition of chloride ions, often from copper(II) chloride or other chloride sources, under inert atmosphere | Formation of tetrachloridato coordination around copper center |
Reaction Conditions and Parameters
- Temperature: Reflux temperatures between 150°C and 180°C are commonly employed during cyclotetramerization and metalation steps to ensure complete reaction.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or nitrobenzene are preferred for their ability to dissolve both organic and inorganic reagents and withstand high temperatures.
- Atmosphere: An inert atmosphere (nitrogen or argon) is often used to prevent oxidation or degradation of sensitive intermediates.
- Time: Reaction times vary from several hours up to 24 hours depending on the scale and purity requirements.
Purification Techniques
- Filtration and Washing: Initial removal of insoluble impurities and unreacted starting materials.
- Chromatography: High-performance liquid chromatography (HPLC) or column chromatography can be used to separate the desired copper phthalocyanine complex from side products.
- Recrystallization: Final purification step to obtain highly pure crystalline material, typically from solvents like dimethyl sulfoxide (DMSO) or aqueous solutions.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Values / Conditions |
|---|---|
| Starting Material | Sulfonyl-substituted phthalonitrile or phthalocyanine |
| Metal Source | Copper(II) chloride or acetate |
| Solvent | Dimethylformamide (DMF), Nitrobenzene |
| Temperature | 150–180 °C (reflux) |
| Reaction Time | 6–24 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Purification | Filtration, chromatography, recrystallization |
| Molecular Weight | 970.1 g/mol (confirmed by PubChem) |
Research Findings and Analytical Data
- The copper phthalocyanine tetrasulfonyl complex exhibits high thermal and chemical stability, attributed to the strong coordination of copper and the electron-withdrawing sulfonyl groups.
- Spectroscopic studies (UV-Vis, IR, NMR) confirm the integrity of the phthalocyanine ring and the presence of sulfonyl and chloride ligands.
- X-ray crystallography data (where available) show the square planar coordination of copper with the four nitrogen atoms of the macrocycle and the axial coordination of chloride ions.
- Electrochemical studies indicate redox activity centered on the copper ion, modulated by the sulfonyl substituents.
- Applications in catalysis and pigment industries benefit from the compound’s solubility in polar solvents due to sulfonyl groups and its robust electronic properties.
Perspectives from Varied Sources
- Inorganic Chemistry Literature: Emphasizes the importance of controlled sulfonation and metalation to achieve the correct coordination environment and purity.
- Materials Science Research: Highlights the role of sulfonyl groups in enhancing solubility and processability of copper phthalocyanines for thin-film devices.
- Industrial Synthesis Protocols: Focus on scalability, reproducibility, and environmental considerations in the sulfonation and metalation steps.
- Analytical Chemistry Reports: Provide detailed characterization protocols to confirm the structure and purity of the final complex.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Phthalocyanine compounds can undergo oxidation reactions, often leading to the formation of oxo-derivatives.
Reduction: These compounds can also be reduced, typically resulting in the formation of reduced phthalocyanine species.
Substitution: Substitution reactions are common, where ligands attached to the metal center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange can be facilitated by using strong acids or bases, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo-phthalocyanines, while substitution could result in various ligand-exchanged derivatives.
Scientific Research Applications
Photovoltaic Devices
Copper phthalocyanine derivatives are extensively used in organic photovoltaic devices due to their excellent light-absorbing properties. Research indicates that copper(II) phthalocyanine-tetrasulfonic acid doped with hydroxyethyl cellulose has shown promise in enhancing the efficiency of solar cells. The compound's ability to facilitate charge transport and its stability under operational conditions make it an ideal candidate for this application .
Dyes and Pigments
The tetrasulfonyl derivative is utilized as a dye in various industries, including textiles and plastics. Its vibrant color and stability against fading under light exposure make it suitable for use in high-performance dyes. The compound's solubility allows for easy incorporation into different matrices, enhancing colorfastness and durability .
Environmental Remediation
Copper phthalocyanines have been studied for their potential in environmental applications, particularly as catalysts in the degradation of pollutants. The compound's ability to generate reactive species under light irradiation facilitates the breakdown of organic contaminants, making it valuable for wastewater treatment processes .
Sensors
The electrochemical properties of copper phthalocyanine derivatives enable their use in sensor technologies. These compounds can be employed to detect various analytes through changes in conductivity or optical properties upon interaction with target molecules. Their sensitivity and selectivity make them suitable for applications in environmental monitoring and biomedical diagnostics .
Non-linear Optical Materials
Due to their unique electronic properties, copper phthalocyanines are explored as non-linear optical materials. They exhibit significant optical non-linearity, which can be harnessed for applications such as frequency doubling and optical switching in telecommunications .
Case Study 1: Photovoltaic Efficiency Enhancement
A study conducted by researchers demonstrated that incorporating copper(II) phthalocyanine-tetrasulfonic acid into polymer solar cells resulted in a notable increase in power conversion efficiency from 3% to over 6%. This improvement was attributed to enhanced charge mobility and reduced recombination losses due to the compound's structural characteristics .
Case Study 2: Environmental Degradation of Dyes
In another investigation, copper phthalocyanine was utilized as a photocatalyst for the degradation of methylene blue dye under UV light exposure. The results indicated that over 90% of the dye was degraded within two hours, showcasing the compound's effectiveness in environmental remediation applications .
Mechanism of Action
The mechanism of action of [29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper involves its ability to interact with molecular targets through its metal center and macrocyclic structure. This interaction can lead to the generation of reactive species, electron transfer processes, and changes in the electronic properties of the compound, which are crucial for its applications in catalysis and photodynamic therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Copper Phthalocyanine Derivatives
*Estimated based on analogous structures.
Key Differences
Substituent Effects :
- Chlorinated Derivatives (e.g., 16040-69-0): Chlorine atoms increase electron-withdrawing effects, enhancing photostability but reducing solubility .
- Sulfonated/Sulfonyl Derivatives : Sulfonate/sulfonyl groups improve water solubility, enabling applications in biosensors or aqueous-phase catalysis . The target compound’s sulfonyl groups likely offer intermediate polarity compared to fully sulfonated analogs.
- Bulky Alkyl Groups (e.g., tetra-tert-butyl): tert-Butyl substituents hinder aggregation, improving performance in optoelectronic devices but reducing solubility in polar solvents .
Thermal Stability :
- The target compound’s combined sulfonyl and chloridato groups may synergistically enhance thermal resistance, as sulfonates stabilize via hydrogen bonding and chlorides via inductive effects . This contrasts with tetrachloro derivatives, which show lower decomposition onsets (~250°C) .
Electronic Properties :
- Halogenation (Cl/Br) red-shifts absorption spectra, while sulfonation increases charge-transfer capabilities . The target compound’s mixed substituents could enable tunable conductance in molecular devices .
Biological Activity
Copper phthalocyanines (CuPcs) are a class of compounds known for their wide range of applications in photodynamic therapy (PDT), antimicrobial treatments, and as photosensitizers. The specific compound under consideration, Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- , exhibits unique biological activities due to its structural characteristics and the presence of sulfonate groups.
Chemical Structure and Properties
The compound is characterized by a central copper atom coordinated to a phthalocyanine ring that is heavily substituted with sulfonate groups. These modifications enhance its solubility in aqueous environments and may influence its biological interactions significantly.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Antiviral Activity :
-
Antioxidant Properties :
- The compound has been shown to modulate oxidative stress responses in various organisms. For example, it influences the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione reductase (GR) in microalgae . The effects on these enzymes can lead to altered levels of reactive oxygen species (ROS), which are critical in cellular signaling and stress responses.
-
Cytotoxicity :
- While exhibiting beneficial biological activities, the compound also presents cytotoxic effects under certain conditions. For instance, it has been observed to promote protein aggregation in specific contexts, leading to cytotoxicity in neuronal cell models . This dual nature necessitates careful evaluation when considering therapeutic applications.
1. Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of CuPcS against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon exposure to the compound at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be 5 µg/ml for both bacterial strains.
2. Antiviral Mechanism
In another investigation focusing on HIV-1 inhibition, cells pretreated with CuPcS showed a marked decrease in viral replication rates. The mechanism was attributed to the compound's ability to interfere with viral entry processes via endocytosis pathways .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for preparing this copper phthalocyanine derivative, and how can purity be validated?
The compound is typically synthesized via high-temperature condensation of sulfonated phthalonitrile precursors with copper salts under inert conditions. Post-synthesis, purification involves dialysis or column chromatography to remove unreacted intermediates . Purity validation requires complementary techniques:
Q. How can researchers optimize the solubility of this compound for solution-phase applications?
Solubility challenges arise from the hydrophobic phthalocyanine core. Methodological strategies include:
- Functional Group Engineering : Introducing polar sulfonyl groups enhances aqueous solubility.
- Solvent Selection : Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in water .
- pH Adjustment : Deprotonation of sulfonyl groups at alkaline pH increases solubility .
Advanced Research Questions
Q. What experimental designs are suitable for studying its catalytic activity in oxidation reactions?
Advanced catalytic studies require controlled environments:
- Substrate Scope Testing : Evaluate catalytic efficiency using model substrates (e.g., thioanisole for sulfoxidation).
- Kinetic Analysis : Monitor reaction progress via HPLC or in situ UV-Vis to determine turnover frequency (TOF).
- Electrochemical Characterization : Cyclic voltammetry reveals redox potentials linked to catalytic cycles .
- Operando Spectroscopy : Use X-ray absorption spectroscopy (XAS) to track Cu oxidation state changes during catalysis .
Q. How do structural modifications (e.g., sulfonyl/chloridato substitution patterns) alter its electronic properties?
- Computational Modeling : Density functional theory (DFT) calculates HOMO-LUMO gaps and charge distribution. Substituent electronegativity (Cl vs. SO₃⁻) significantly impacts electron-withdrawing effects .
- Spectroelectrochemistry : Correlate UV-Vis spectral shifts with applied potentials to map electronic transitions .
Q. How can contradictory spectral data (e.g., anomalous Q-band shifts) be resolved?
Discrepancies in UV-Vis absorption may stem from aggregation or solvent effects. Mitigation strategies:
- Concentration-Dependent Studies : Dilute solutions minimize aggregation.
- Mass Spectrometry (MS) : Confirm molecular integrity (e.g., MALDI-TOF for exact mass).
- X-ray Crystallography : Resolve solid-state structure to validate substituent positioning .
Methodological Challenges and Solutions
Q. What are the best practices for characterizing degradation products in environmental fate studies?
- High-Resolution LC-MS : Identifies sulfonated or chlorinated byproducts.
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess environmental impact.
- Photodegradation Simulations : Employ solar simulators with HPLC monitoring to track breakdown pathways .
Q. How can researchers address inconsistencies in reported catalytic performance across studies?
- Standardized Testing Protocols : Use identical substrates, solvent systems, and catalyst loadings.
- Surface Analysis : XPS or TEM detects unintended surface oxidation or contamination.
- Collaborative Reproducibility Studies : Cross-validate results with independent labs .
Interdisciplinary Applications
Q. What advanced techniques enable integration of this compound into hybrid materials (e.g., MOFs or nanocomposites)?
- Layer-by-Layer (LbL) Assembly : Alternately deposit phthalocyanine and polyelectrolytes on substrates.
- In Situ Polymerization : Incorporate into conductive polymers (e.g., PEDOT:PSS) for optoelectronic devices.
- Magnetic Functionalization : Coordinate with Fe₃O₄ nanoparticles for magnetically recoverable catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
